BenchChemオンラインストアへようこそ!

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

TrkA inhibition Kinase assay IC₅₀

For researchers validating TrkA-targeted therapies, this compound (1396843-80-3) is a pivotal benzyl urea chemotype with a publicly anchored IC₅₀ of 11 nM against TrkA. It is the exact Example 2 from Merck's WO 2013/176970 patent. Unlike generic TrkA inhibitors, sourcing this specific substitution pattern ensures predictable potency required for chronic pain, neuropathic pain, and Trk-driven solid tumor studies. Ensure your SAR data is reproducible—avoid unvalidated kinase inhibitor substitutes.

Molecular Formula C15H15F3N2O2S
Molecular Weight 344.35
CAS No. 1396843-80-3
Cat. No. B2480049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1396843-80-3
Molecular FormulaC15H15F3N2O2S
Molecular Weight344.35
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NCCC(C2=CC=CS2)O)C(F)(F)F
InChIInChI=1S/C15H15F3N2O2S/c16-15(17,18)10-3-1-4-11(9-10)20-14(22)19-7-6-12(21)13-5-2-8-23-13/h1-5,8-9,12,21H,6-7H2,(H2,19,20,22)
InChIKeyFMUKOOZRMRBXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396843‑80‑3): Patent‑Protected TrkA Kinase Inhibitor for Pain and Oncology Research


1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396843‑80‑3) is a tri‑substituted urea derivative that functions as a potent, reversible inhibitor of tropomyosin‑related kinase A (TrkA; NTRK1) [REFS‑1]. First disclosed in Merck Sharp & Dohme’s patent WO 2013/176970 as Example 2, the compound belongs to a benzyl urea chemotype designed to occupy the TrkA ATP‑binding pocket and has been associated with indications spanning chronic pain, neuropathic pain, pruritus, and Trk‑driven solid tumours [REFS‑2]. The compound is catalogued in the Therapeutic Target Database (TTD) under drug ID D0CG8N and has a reported molecular formula of C₁₅H₁₅F₃N₂O₂S and molecular weight of 344.35 g mol⁻¹ [REFS‑3].

Why TrkA Inhibitor Substitution Is Not Straightforward: The Case for 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea


TrkA inhibitors occupy multiple chemically distinct scaffolds – pyrazoles, pyrrolidinyl ureas, benzyl ureas, and macrocycles – that exhibit wide disparities in potency, kinase selectivity, and pharmacokinetic behaviour [REFS‑1]. Within a single patent series, minor alterations to the urea linker, the heteroaryl substituent, or the benzyl ring substitution can produce order‑of‑magnitude shifts in TrkA IC₅₀ (e.g., from 6.5 nM to 82 nM in closely related Merck benzyl ureas) [REFS‑2]. Consequently, substituting the target compound with another “TrkA inhibitor” without matching the exact chemotype, substitution pattern, and documented activity profile risks selecting a molecule with undemonstrated potency, unknown selectivity, and no validated in vivo exposure – defeating the purpose of a targeted chemical probe. The quantitative evidence below defines exactly where this compound sits relative to its nearest patent‑family neighbours and why that positioning matters for informed procurement.

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea: Head‑to‑Head Potency, Scaffold Differentiation, and Target Selectivity Evidence


TrkA Inhibitory Potency: Direct Comparison with the Closest Patent‑Family Analog (Example 1 vs. Example 2)

The target compound (Example 2, D0CG8N) and its closest structural relative from the same patent (Example 1, D0UQ2G) were both evaluated in a TrkA kinase inhibition assay under identical conditions. The target compound exhibits a TrkA IC₅₀ of 11 nM, approximately 1.7‑fold less potent than Example 1 (IC₅₀ = 6.5 nM) [REFS‑1]. The quantitative difference is attributable to the replacement of the Example 1 substituent with the thiophene‑bearing hydroxypropyl moiety characteristic of Example 2, demonstrating that potency can be finely tuned by the terminal heteroaryl‑alkyl fragment.

TrkA inhibition Kinase assay IC₅₀ Structure‑activity relationship

Potency Gap vs. Structurally Related Benzyl Urea from a Subsequent Merck Patent (WO 2014/078408)

A later benzyl urea derivative from Merck’s WO 2014/078408 patent (D0YN0I) reported a TrkA IC₅₀ of 48 nM [REFS‑1]. The target compound (11 nM) is approximately 4.4‑fold more potent than this later‑generation analog, suggesting that the 3‑hydroxy‑3‑(thiophen‑2‑yl)propyl substituent contributes favourably to TrkA binding affinity relative to modifications introduced in the 2014 series. Caution: this comparison is cross‑study (two different patents), and assay conditions may not be strictly identical.

Benzyl urea TrkA IC₅₀ Cross-patent comparison Scaffold evolution

Chemical Scaffold Differentiation: Benzyl Urea vs. Pyrrolidinyl Urea TrkA Inhibitors

The target compound belongs to the benzyl urea class of TrkA inhibitors (general Formula I in WO 2013/176970), structurally distinct from the pyrrolidinyl urea chemotypes exemplified by Array Biopharma’s WO 2015/175788 series (e.g., D0P3VK, IC₅₀ = 1.1 nM) [REFS‑1]. The benzyl urea scaffold positions the urea linker differently relative to the kinase hinge region, potentially altering the selectivity fingerprint and the inhibitor‑binding mode (Type I vs. Type II) [REFS‑2]. No direct comparative selectivity data are publicly available for the target compound, but the scaffold difference alone means that substitution with a pyrrolidinyl urea cannot be assumed to yield equivalent biological outcomes.

Chemotype Scaffold comparison TrkA inhibitor Benzyl urea Pyrrolidinyl urea

Indication Breadth vs. Narrow‑Spectrum TrkA Inhibitors: Chronic Pain, Neuropathic Pain, Pruritus, and Oncology

The target compound’s patent disclosures claim utility across chronic pain, neuropathic pain, pruritus, and multiple cancer types (solid tumours, thymic cancer) [REFS‑1]. By contrast, several high‑affinity TrkA inhibitors (e.g., PF‑06273340, a pan‑Trk inhibitor optimised for peripheral restriction) are explicitly positioned for pain only [REFS‑2]. No published in vivo efficacy data exist for the target compound to validate the breadth of these claims, but the patent‑specified indication scope provides a broader permissible research application envelope than many comparator molecules.

Therapeutic indication Chronic pain Neuropathic pain Pruritus Cancer

Optimal Research and Industrial Use Cases for 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea Based on Verified Evidence


Benchmarking a Benzyl Urea TrkA Chemical Probe Against the Closest Patent‑Family Member (Example 1)

Investigators requiring a well‑defined TrkA inhibitor with publicly anchored IC₅₀ data can procure the target compound (11 nM) alongside Example 1 (D0UQ2G, 6.5 nM) from the same patent family [REFS‑1] to probe how a moderate potency difference translates into cellular or in vivo activity. The two compounds differ only in the terminal substituent, making this pair ideal for structure‑activity relationship triage within a single chemotype.

Cross‑Patent Scaffold Comparison: Benzyl Urea vs. Pyrrolidinyl Urea Selectivity Fingerprinting

Medicinal chemistry groups evaluating TrkA inhibitor chemotypes can use the target compound as a representative benzyl urea alongside a pyrrolidinyl urea such as D0P3VK (IC₅₀ 1.1 nM, WO 2015/175788) [REFS‑2] to differentially map kinase selectivity, cellular pathway modulation, and off‑target liability. This approach informs scaffold selection before investing in extensive lead optimisation.

Multi‑Indication Proof‑of‑Concept Studies Spanning Pain and Oncology

Given the patent‑disclosed indication scope covering chronic pain, neuropathic pain, pruritus, and Trk‑driven cancers [REFS‑3], the compound can serve as a single chemical tool for exploratory in vivo pharmacology bridging neurology and oncology. Users must independently generate pharmacokinetic and tolerability data, as no public in vivo results are currently available.

Structural Biology and Binding‑Mode Elucidation of Benzyl Urea–TrkA Complexes

The benzyl urea scaffold is known to engage the TrkA ATP‑binding site with potential for allosteric modulation via the juxtamembrane region [REFS‑4]. Crystallography or cryo‑EM studies using the target compound could elucidate whether the 3‑hydroxy‑3‑(thiophen‑2‑yl)propyl group introduces novel interactions that differentiate it from other urea‑based TrkA inhibitors, providing structural rationale for potency and selectivity trends observed in patent data.

Quote Request

Request a Quote for 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.